molecular formula C7H12F3NO B1471866 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 1516107-69-9

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No.: B1471866
CAS No.: 1516107-69-9
M. Wt: 183.17 g/mol
InChI Key: NYIODFTUCSVNKA-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C7H12F3N
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 266337-25-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : The compound exhibits affinity for certain neurotransmitter receptors, potentially influencing neurotransmission and neuropharmacological responses.
  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antimicrobial properties, which may extend to this compound.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityObservations
AntimicrobialMIC values against Staphylococcus aureus: 3.12 - 12.5 µg/mL
Enzyme InhibitionPotent inhibitors of VHL ligase with dissociation constants < 40 nM
Neurotransmitter InteractionModulates HIF-1α levels under hypoxic conditions

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally similar to this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects highlighted that compounds with trifluoromethyl groups demonstrate enhanced receptor binding affinity. This suggests that this compound could modulate neurotransmitter systems effectively.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-1-2-11(5-6)3-4-12/h6,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIODFTUCSVNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.